Cas no 896368-27-7 (N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide)
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide
- Benzamide, N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)-2-(methylsulfonyl)-
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- Inchi: 1S/C16H12N2O5S/c1-24(22,23)13-5-3-2-4-11(13)15(20)17-9-6-7-10-12(8-9)16(21)18-14(10)19/h2-8H,1H3,(H,17,20)(H,18,19,21)
- InChI Key: VNEIQGVVVFZRKZ-UHFFFAOYSA-N
- SMILES: C(NC1C=CC2=C(C=1)C(=O)NC2=O)(=O)C1=CC=CC=C1S(C)(=O)=O
Experimental Properties
- Density: 1.508±0.06 g/cm3(Predicted)
- pka: 9.57±0.20(Predicted)
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2556-0171-2μmol |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide |
896368-27-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2556-0171-1mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide |
896368-27-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2556-0171-2mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide |
896368-27-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2556-0171-3mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide |
896368-27-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2556-0171-4mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide |
896368-27-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide
N-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-5-Yl)-2-Methanesulfonylbenzamide: A Comprehensive Overview
N-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-5-Yl)-2-Methanesulfonylbenzamide, also known by its CAS registry number 896368-27-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a benzamide moiety attached to an isoindole ring system with a methanesulfonyl group. The isoindole ring system itself is further substituted with a dioxo group at positions 1 and 3, creating a highly functionalized structure that offers potential for diverse chemical reactivity and biological activity.
The synthesis of N-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-5-Yl)-2-Methanesulfonylbenzamide involves a series of intricate organic reactions that highlight the versatility of modern synthetic methodologies. Recent advancements in catalytic asymmetric synthesis have enabled the construction of this compound with high enantioselectivity, which is crucial for its application in chiral recognition studies and drug discovery. The methanesulfonyl group attached to the benzene ring serves as an electron-withdrawing substituent, significantly influencing the electronic properties of the molecule and its reactivity in various chemical transformations.
One of the most promising applications of this compound lies in its potential as a building block for constructing bioactive molecules. Researchers have demonstrated that the isoindole core can act as a scaffold for developing inhibitors targeting key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of the methanesulfonyl group enhances the molecule's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, making it an attractive candidate for further exploration in drug design.
In addition to its medicinal chemistry applications, N-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-5-Yl)-2-Methanesulfonylbenzamide has shown potential in materials science due to its unique electronic properties. Studies have revealed that this compound can be incorporated into organic semiconductors to improve their charge transport characteristics. The isoindole ring system contributes to the molecule's planar structure, which is essential for efficient π-electron delocalization and thus enhances the material's conductivity.
The latest research on this compound has also focused on its role in supramolecular chemistry. By exploiting intermolecular interactions such as van der Waals forces and π–π stacking, scientists have successfully assembled self-assembled monolayers using this compound as a building block. These assemblies exhibit remarkable stability and ordered nanostructures, making them suitable for applications in nanotechnology and sensor development.
In conclusion, N-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-5-Yl)-2-Methanesulfonylbenzamide represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features and functional groups make it an invaluable tool for advancing research in medicinal chemistry, materials science, and supramolecular chemistry. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in both academic research and industrial applications.
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